molecular formula C29H44O3 B1671312 Estradiol undecylate CAS No. 3571-53-7

Estradiol undecylate

Cat. No. B1671312
CAS RN: 3571-53-7
M. Wt: 440.7 g/mol
InChI Key: TXHUMRBWIWWBGW-GVGNIZHQSA-N
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Description

Estradiol undecylate is an estrogen used in the treatment of prostatic cancer . It is also known as estradiol undecanoate and has been used as part of hormone therapy for transgender women . It is a steroid ester with one of the longest-acting effects of any estradiol ester, allowing for more stable levels and a greater duration between injections .


Molecular Structure Analysis

Estradiol undecylate has a molecular formula of C29H44O3 . Its exact mass is 440.33 and its molecular weight is 440.670 . It is a relatively long-chain ester of estradiol, with its undecylate ester containing 11 carbon atoms .


Chemical Reactions Analysis

Estradiol undecylate is metabolized in the body via cleavage by esterases in the liver, blood, and tissues . The metabolites include estradiol, undecanoic acid, and estradiol metabolites .


Physical And Chemical Properties Analysis

Estradiol undecylate has a molecular formula of C29H44O3, an average mass of 440.658 Da, and a monoisotopic mass of 440.329041 Da . Its elemental analysis shows it contains 79.04% carbon, 10.06% hydrogen, and 10.89% oxygen .

Scientific Research Applications

Hormonal Dynamics and Effects

  • Influence on Hormone Levels : Estradiol undecylate, along with other estradiol esters, was studied for its effect on hormonal levels in postmenopausal women and female castrates. The study explored its impact on serum levels of estradiol-17beta, estrone, FSH, and LH, providing insights into its role in hormonal regulation (Leyendecker et al., 1975).

Potential Therapeutic Applications

  • Cancer Therapy Vector : A specific form of estradiol undecylate, 7α-[11-(4-[125I]Iodophenoxy)undecyl]-17β-estradiol, showed potential as a vector for targeting adrenal and estrogen receptor-positive cancers. This study highlighted the compound's ability to accumulate in the adrenals and its potential in cancer therapy (DaSilva & Lier, 1990).

Effects on Neurotransmission and Brain Function

  • Modulation of Serotonin Neurotransmission : Estradiol plays a role in the regulation of genes involved in serotonin neurotransmission, a key aspect in conditions like depression. Estradiol's modulation of serotonin-related genes might have implications for female depression, highlighting its importance in mental health (Hernández-Hernández et al., 2019).
  • Interaction with NMDA Receptors : Estradiol selectively affects NMDA receptor complexes, particularly in the CA1 region of the hippocampus. This finding suggests a role in cognitive functions and could be relevant to neurological conditions affected by glutamate signaling (Weiland, 1992).
  • Influence on Verbal Memory : Research shows that estradiol interacts with the cholinergic system, impacting verbal memory in postmenopausal women. This suggests its potential application in managing cognitive decline associated with aging (Dumas et al., 2008).

Neuroprotection and Brain Injury

  • **Protection Against BrainInjury**: Estradiol, including its various forms like estradiol undecylate, has been studied for its protective effects against brain injury. Research using animal models demonstrates that estradiol can defend against ischemic brain injury, suggesting its potential therapeutic use in neurodegenerative diseases and stroke (Wise & Dubal, 2000), (Dubal et al., 2001).

Hormonal Impact in Development

  • Influence on Developmental Physiology : Estradiol undecylate, when administered neonatally, has been observed to cause changes in adrenal function and body development in mice. This research provides insight into the long-term effects of neonatal exposure to estrogenic compounds on development (Simmons et al., 1973).

Potential Role in Mental Health

  • Estradiol in Psychiatric Conditions : A clinical trial explored the addition of estradiol to neuroleptic treatment in women with acute psychotic symptoms. The study found that estradiol may have properties that improve the rapidity of response to neuroleptic drugs in treating schizophrenia, indicating its potential role in mental health treatments (Kulkarni et al., 1996).

Cognitive Function and Aging

  • Estradiol's Role in Cognitive Function : Research has shown that estradiol enhances cognitive functions, particularly in aging and menopausal women. Studies indicate that estradiol may influence memory consolidation, synaptic plasticity, and overall cognitive health, highlighting its significance in aging-related cognitive decline (Luine, 2014).

Safety And Hazards

Estradiol undecylate may cause suspected carcinogenic effects, reproductive toxicity, effects on or via lactation, and long-term aquatic hazards . It may also cause breast tenderness, breast development, feminization, sexual dysfunction, infertility, fluid retention, and cardiovascular issues . Safety measures include avoiding contact with skin, eyes, and clothing, avoiding dust formation, not breathing vapors/dust, not ingesting, not smoking, and keeping away from heat and sources of ignition .

Future Directions

Estradiol undecylate was first described in 1953 and was introduced for medical use by 1956 . It remained in use as late as the 2000s before being discontinued . It was marketed in Europe, but does not seem to have ever been available in the United States . There is interest in the transgender community about the potential use of estradiol undecylate due to its long half-life and the possibility of less frequent injections .

properties

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h13,15,20,24-27,30H,3-12,14,16-19H2,1-2H3/t24-,25-,26+,27+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHUMRBWIWWBGW-GVGNIZHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023003
Record name Estradiol undecylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estradiol undecylate

CAS RN

3571-53-7
Record name Estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-undecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3571-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol undecylate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003571537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estradiol undecylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estradiol undecylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRADIOL UNDECYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3N3A8MFJC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
W Aly - Transfeminine Science, 2021 - transfemscience.org
… , estradiol cypionate in oil, and estradiol cypionate suspension were fit to the fits of all individual studies for these preparations, whereas estradiol enanthate, estradiol undecylate, and …
Number of citations: 0 transfemscience.org
G Leyendecker, G Geppert, W Nocke… - Geburtshilfe und …, 1975 - europepmc.org
Estradiol-17beta, estradiol-benzoate, estradiol-valerianate, and estradiol-undecylate were injected intravenously and intramuscularly to postmenopausal woman and to female castrates…
Number of citations: 1 europepmc.org
C Schulze - Cell and Tissue Research, 1988 - Springer
The present investigation is concerned with the morphological changes observed in human testicular tissue following prolonged estrogen administration. Testicular material obtained …
Number of citations: 142 link.springer.com
R Gazzeri - Reactions, 2007 - Springer
… -sex hormonal therapy comprising ethinylestradiol, cyproterone and estradiol undecylate. … surgery; at this point, IM estradiol undecylate 100mg twice weekly was added to the patient’s …
Number of citations: 0 link.springer.com
H Kuhl, HD Taubert - Steroids, 1973 - Elsevier
… A single injection of 40 μg/rat of the trimeric estradiol derivative eg brought about vaginal estrus for 120 days as compared to 80 days when estradiol undecylate was used. …
Number of citations: 16 www.sciencedirect.com
W Schwarzlose, F Heim - Biochemical Pharmacology, 1970 - Elsevier
… Two mgjkg estradiol applied once in form of estradiol undecylate caused a significant increase in weight, protein, RNA- and DNA-content as well as in the cellcount of the liver. This …
Number of citations: 17 www.sciencedirect.com
JE Simmons, D DiClementi… - Journal of Experimental …, 1973 - Wiley Online Library
… Animals were bred in our laboratory and males were injected subcutaneously on day 5 of life with 50 pg estradiol undecylate contained in 0.05 ml of sesame oil. Control animals were …
Number of citations: 5 onlinelibrary.wiley.com
KD Bhoola, G Dorey, CW Jones… - Chemistry and biology of …, 1977 - books.google.com
… Effect of estradiol undecylate on esteroprotease activity in the hamster submaxillary gland. Female: c= control, ova= ovariectomised for 30 days and subsequently injected with 5 μµg (…
Number of citations: 5 books.google.com
WF McConnell - 1970 - scholarworks.wm.edu
… In addition, implants of estradiol benzoate and estradiol undecylate in hibited ovarian steroid production, as indicated by oviduct growth. Sub cutaneous and intrapituitary implants of …
Number of citations: 3 scholarworks.wm.edu
A Vermeulen - Acta Clinica Belgica, 1975 - Taylor & Francis
… IM injection of estradiol valerianate 10 mg and estradiol undecylate 100 mg. It ca n be seen (… After I 00 mg of estradiol undecylate (fig. 9), plasma estradiol levels are very irregular, 10 …
Number of citations: 19 www.tandfonline.com

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